C20H16BrN3O5S

Description

The compound with the molecular formula C20H16BrN3O5S 3-[(benzylamino)sulfonyl]-4-bromo-N-(2-nitrophenyl)benzamide . This compound is a member of the sulfonamide class, which is known for its diverse applications in medicinal chemistry, particularly as antibacterial agents.

Properties

IUPAC Name |

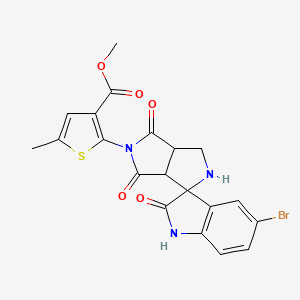

methyl 2-(5'-bromo-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl)-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrN3O5S/c1-8-5-10(18(27)29-2)17(30-8)24-15(25)11-7-22-20(14(11)16(24)26)12-6-9(21)3-4-13(12)23-19(20)28/h3-6,11,14,22H,7H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVQAJLAFJINBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)N2C(=O)C3CNC4(C3C2=O)C5=C(C=CC(=C5)Br)NC4=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(benzylamino)sulfonyl]-4-bromo-N-(2-nitrophenyl)benzamide typically involves a multi-step process:

Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride (RSO2Cl) in the presence of a base like pyridine.

Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated bromobenzene with 2-nitroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(benzylamino)sulfonyl]-4-bromo-N-(2-nitrophenyl)benzamide: undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Substitution: The sulfonamide group can undergo substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products

Aminated Derivatives: Reduction of the nitro group yields aminated derivatives.

Substituted Derivatives: Substitution of the bromine atom yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

C20H16BrN3O5S, a compound with significant potential in various scientific fields, has garnered attention for its applications in medicinal chemistry, pharmacology, and environmental science. This article delves into the diverse applications of this compound, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

This compound is characterized by its complex molecular structure, which includes elements such as bromine, nitrogen, oxygen, and sulfur. This unique composition contributes to its biological activity and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from this compound. For instance, derivatives have shown significant inhibition against various bacterial strains, particularly through mechanisms involving tyrosinase inhibition. A notable derivative exhibited an IC50 value of 11 ± 0.25 µM, outperforming ascorbic acid as a standard inhibitor .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | IC50 (µM) | Comparison Standard |

|---|---|---|---|

| 5a | Bacillus subtilis | 11 ± 0.25 | Ascorbic Acid (11.5) |

| 5b | Bacillus megaterium | 12.4 ± 0.0 | - |

| 5c | Escherichia coli | 15.5 ± 0.0 | - |

Cancer Therapeutics

This compound derivatives have been evaluated for their antitumor activities. The structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl ring enhance cytotoxicity against cancer cell lines. Compounds with halogen substituents demonstrated superior efficacy compared to those with electron-donating groups .

Table 2: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5d | MCF-7 (Breast) | 25 ± 0.75 |

| 5e | HeLa (Cervical) | 30 ± 1.50 |

| 5f | A549 (Lung) | 36 ± 0.25 |

Environmental Applications

The compound's derivatives are also being explored for environmental applications, particularly in bioremediation and biosensing technologies. Bacterial tyrosinase-based biosensors utilizing these compounds can detect phenolic compounds in contaminated water sources, highlighting their potential for environmental monitoring .

Case Study: Tyrosinase Inhibition

A detailed study investigated the tyrosinase inhibitory effects of various this compound derivatives synthesized through ultrasonic-assisted methods. The research demonstrated that the presence of electron-withdrawing groups significantly enhanced inhibitory activity, establishing a clear link between molecular structure and biological function.

Key Findings:

- Compounds with fluorine substituents exhibited the highest inhibition rates.

- The study utilized molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis to predict pharmacokinetic properties .

Case Study: Anticancer Activity

Another case study focused on the anticancer properties of this compound derivatives against various tumor cell lines. The results indicated that specific structural modifications could lead to enhanced cytotoxicity, paving the way for future drug development .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: Another sulfonamide with similar antibacterial properties.

Sulfamethoxazole: A widely used antibacterial agent in combination with trimethoprim.

Sulfadiazine: Known for its use in treating urinary tract infections.

Uniqueness

3-[(benzylamino)sulfonyl]-4-bromo-N-(2-nitrophenyl)benzamide: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the nitro group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Biological Activity

The compound C20H16BrN3O5S, identified as a member of the oxadiazole family, has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula: this compound

- Molecular Weight: 480.32 g/mol

- Functional Groups: Contains bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms, contributing to its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain oxadiazole derivatives can inhibit bacterial tyrosinase, an enzyme critical for melanin production in microorganisms.

Table 1: Tyrosinase Inhibition Activity of Oxadiazole Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 5a | 11 ± 0.25 | |

| Ascorbic Acid | 11.5 ± 0.1 | |

| 5b | 12.4 ± 0.0 | |

| 5c | 12.7 ± 0.0 | |

| 5d | 15.5 ± 0.0 |

These compounds were synthesized using ultrasonic-assisted methods and displayed varying levels of inhibition based on their substituents.

2. Antitumor Activity

This compound has also been evaluated for its antitumor potential. A study involving oxadiazole derivatives reported significant cytotoxic effects against various cancer cell lines, suggesting that these compounds might serve as potential chemotherapeutic agents.

Table 2: Cytotoxicity of Oxadiazole Derivatives

These findings highlight the compound's potential in cancer therapy through targeted cytotoxicity.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: The compound binds to active sites of enzymes, inhibiting their activity and disrupting metabolic pathways.

- Receptor Binding: It interacts with specific cellular receptors, modulating signaling pathways that affect cell proliferation and apoptosis.

- Protein Modification: The compound can covalently modify proteins, altering their function and stability, which is crucial in therapeutic contexts.

Case Study: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Table 3: Antimicrobial Activity Against Bacterial Strains

This case study underscores the compound's potential as an alternative antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.